PDK1 Inhibitory Activity of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Compared to Optimized Pyrazolopyrimidine-Based Inhibitors
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits weak inhibitory activity against 3-phosphoinositide-dependent protein kinase 1 (PDK1) with an IC50 of 90.8 μM [1]. In contrast, optimized pyrazolopyrimidine derivatives such as compound 24j demonstrate potent PLK4 inhibition with an IC50 of 0.2 nM, representing a greater than 450,000-fold difference in potency [2]. This enormous potency gap demonstrates that the unsubstituted core scaffold itself possesses minimal intrinsic kinase inhibition, making it an ideal negative control or starting material for SAR-driven optimization programs. The weak baseline activity of the parent scaffold allows researchers to confidently attribute observed biological effects to subsequent structural modifications rather than to scaffold-driven promiscuous kinase binding.
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 90.8 μM (9.08E+4 nM) against PDK1 |
| Comparator Or Baseline | Compound 24j: 0.2 nM against PLK4; Compound 10n: 29.0 nM against HPK1; Compound 17m: 17-35 nM against PKD; Compound 18m: 55-78 nM against PKD |
| Quantified Difference | >450,000-fold difference in potency between unsubstituted core scaffold and optimized pyrazolopyrimidine derivatives |
| Conditions | PDK1: Inhibition of His-tagged-truncated human PDK1 preincubated with substrate biotinylated-AKT3 for 30 mins, measured after 3 hrs by scintillation proximity assay [1]; PLK4: Recombinant PLK4 enzyme inhibition assay [2]; HPK1: Recombinant HPK1 kinase inhibition assay [3]; PKD: ATP-competitive kinase inhibition assay [4] |
Why This Matters
For procurement decisions in kinase inhibitor development programs, this compound serves as a validated low-activity baseline scaffold, enabling clear attribution of potency gains to synthetic modifications rather than intrinsic scaffold promiscuity.
- [1] BDBM50339010 CHEMBL1688207::N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. BindingDB Affinity Data. IC50: 9.08E+4 nM against PDK1. View Source
- [2] Sun Y, Sun Y, Wang L, et al. Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives as potent PLK4 inhibitors. Eur J Med Chem. 2022. Compound 24j PLK4 IC50 = 0.2 nM. View Source
- [3] Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorg Chem. 2023;140:106811. Compound 10n HPK1 IC50 = 29.0 nM. View Source
- [4] The development and evaluation of isoform-selective protein kinase D inhibitors for cancer treatment. KU Leuven Project 3E190595. 2024. 17m IC50: 17-35 nM; 18m IC50: 55-78 nM. View Source
